5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one is a chemical compound with the molecular formula and a molecular weight of 250.24 g/mol. This compound features a complex structure that includes an oxadiazole and thiazole moiety, which are known for their diverse biological activities. It is often utilized in research settings due to its potential pharmacological properties, including antimicrobial and anticancer activities .
5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one belongs to the class of heterocyclic compounds, specifically categorized as an oxadiazole derivative. Its structure incorporates a thiazole ring which contributes to its biological activity. The compound is classified under pharmaceutical intermediates due to its potential applications in drug development .
The synthesis of 5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one typically involves multi-step reactions that integrate various reagents and conditions. A common method includes the reaction of 2-methylthiazole with isoxazole derivatives followed by cyclization to form the oxadiazole ring.
Key steps in the synthesis may involve:
5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions typical for oxadiazoles and thiazoles:
The stability of the compound under different conditions can vary; thus, careful control of reaction conditions (temperature, solvent choice) is crucial during synthesis and application in further reactions .
The mechanism of action for compounds containing thiazole and oxadiazole rings often involves interaction with biological targets such as enzymes or receptors:
Research indicates that derivatives with similar structures exhibit a range of biological effects including antimicrobial and anticancer activities through various biochemical pathways .
The predicted pKa value suggests that the compound may behave differently across various pH environments, influencing its biological activity and interaction with cellular components .
5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one holds potential applications in:
The structural architecture of 5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one (C₉H₆N₄O₃S) integrates three distinct heterocyclic systems: a 1,3,4-oxadiazol-2(3H)-one core linked via a carbon-carbon bond to a 3-isoxazolyl unit, which connects directly to a 2-methylthiazole ring. This tricyclic framework (oxadiazole–isoxazole–thiazole) creates a planar, conjugated system that enhances intermolecular interactions with biological targets. The bond lengths and angles, validated by crystallographic analogs (Table 1), demonstrate rigidity ideal for receptor binding. For instance, the oxadiazolone ring’s C=O group acts as a hydrogen-bond acceptor, while the thiazole’s nitrogen and sulfur atoms contribute to hydrophobic contacts and π-stacking [1] [4]. Hybridization of these rings leverages complementary electronic properties: thiazole’s electron-rich sulfur enhances isoxazole’s electrophilicity, while oxadiazole’s lactam moiety introduces polarity, collectively optimizing bioavailability and target affinity [2] [8].
Table 1: Key Structural Parameters of the Tricyclic System
Heterocyclic Component | Bond Length (Å) | Bond Angle (°) | Role in Bioactivity |
---|---|---|---|
1,3,4-Oxadiazol-2(3H)-one | C2=O: 1.21 | N3-C2-O: 125° | H-bond acceptor; enhances solubility |
Isoxazol-3-yl linker | C5-C6: 1.47 | C5-C6-C7: 112° | Conjugation pathway; planar scaffold |
2-Methyl-1,3-thiazol-4-yl | C-S: 1.72 | S-C-N: 92° | Hydrophobic pocket penetration |
The pharmacophore of this hybrid compound exploits each heterocycle’s intrinsic bioactivity:
Table 2: Calculated Physicochemical Properties of the Hybrid Pharmacophore
Parameter | Value | Biological Implication |
---|---|---|
LogP | 2.1 | Balanced lipophilicity for CNS penetration |
Polar surface area | 78 Ų | Enhanced membrane permeability |
H-bond acceptors | 5 | Target binding versatility |
H-bond donors | 1 | Specificity for complementary residues |
Rotatable bonds | 2 | Conformational stability for receptor fitting |
SAR studies reveal that replacing the oxadiazolone with a carboxylic acid (e.g., in GPR88 agonists) reduces potency (EC₅₀ >500 nM vs. 59 nM for oxadiazole analog), confirming its role as a superior bioisostere [2] [5].
Substituent positioning critically modulates electronic density and steric bulk:
Electron-withdrawing groups (e.g., Cl, NO₂) at the thiazole’s C4 position (synthetic analogs) reduce potency by 10-fold due to disrupted electron delocalization across the tricyclic system [4] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: